gamma - Decalactone - d7
Description
Significance of Deuterium-Labeled Organic Compounds in Contemporary Chemical and Biological Sciences
Deuterium-labeled organic compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable and heavier isotope of hydrogen. clearsynth.com This subtle change in mass, while not altering the fundamental chemical identity of the compound, imparts unique properties that are highly advantageous in scientific investigation. clearsynth.com The increased mass of deuterium can influence the physical and chemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can be exploited to study reaction mechanisms and kinetics. symeres.com
In the realm of biological sciences, deuterium-labeled compounds serve as powerful tracers for metabolic pathway studies, allowing researchers to follow the journey of a molecule through an organism. clearsynth.com This is crucial for understanding how substances are absorbed, distributed, metabolized, and excreted. clearsynth.com Furthermore, these labeled compounds are instrumental in drug discovery and development, aiding in the optimization of drug candidates by providing insights into their metabolic stability and clearance rates. clearsynth.comresearchgate.net The use of stable isotopes like deuterium also enhances analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, improving specificity and enabling detailed structural characterization of biomolecules. symeres.combrightspec.com
Overview of Gamma-Decalactone (B1670016) as a Naturally Occurring Bioactive Compound and Analytical Target
Gamma-decalactone is a naturally occurring lactone, a type of cyclic ester, recognized for its characteristic fruity and peach-like aroma. smolecule.commedchemexpress.com It is found in a variety of fruits, such as peaches and apricots, as well as in some fermented products. nih.govodowell.com Beyond its role as a prominent flavor and fragrance compound in the food and cosmetics industries, gamma-decalactone exhibits biological activity. smolecule.comnih.govsigmaaldrich.com
From an analytical perspective, gamma-decalactone is a target compound in food chemistry and authenticity studies. nih.govresearchgate.net Its presence and concentration can be indicative of the quality and origin of food products. nih.gov The development of precise analytical methods to quantify gamma-decalactone in complex matrices is therefore of significant interest.
Historical Development and Evolution of Research on Deuterated Lactones
The synthesis and application of deuterated compounds have a rich history intertwined with the advancement of analytical instrumentation. The discovery of deuterium in the early 1930s paved the way for its use as an isotopic tracer. spectroscopyonline.com Early applications in mass spectrometry involved using deuterium labeling to elucidate the structures of ions in the gas phase. spectroscopyonline.com
Research into deuterated lactones, specifically, has been driven by the need for reliable internal standards in quantitative analysis. In 2004, two distinct methods for synthesizing deuterated γ-lactones for use in stable isotope dilution assays (SIDA) were developed. acs.orgnih.gov One method involved the reduction of a protected hydroxypropiolic acid with deuterium gas, while the other utilized the free radical addition of 2-iodoacetamide to a deuterated alkene. acs.orgnih.gov These early syntheses, while successful, sometimes resulted in products with incomplete deuterium incorporation. researchgate.netnih.gov
Over time, synthetic methods have been refined to improve the purity and yield of deuterated lactones. For instance, challenges with deuterium exchange during synthesis led to the development of novel routes, such as those incorporating both carbon-13 and deuterium labels to create more stable internal standards for robust analysis in complex samples like wine. nih.gov The evolution of analytical techniques, particularly comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOFMS), has further propelled the use of deuterated lactones in quantifying trace amounts of flavor compounds in food and beverages. acs.org
Defining the Academic Research Scope and Objectives for Gamma-Decalactone-d7 (B12373647) Studies
The primary application of gamma-decalactone-d7 in academic research is as an internal standard for quantitative analysis using stable isotope dilution assays (SIDA). nih.govresearchgate.net SIDA is a highly accurate method for determining the concentration of an analyte in a sample. By adding a known amount of the isotopically labeled analog (in this case, gamma-decalactone-d7) to the sample, any loss of the analyte during sample preparation and analysis can be corrected for, leading to more precise and reliable results. nih.gov
Academic studies utilizing gamma-decalactone-d7 often focus on:
Food Authenticity and Quality Control: Quantifying the concentration of naturally occurring gamma-decalactone and other lactones in food products like fruit juices, wines, and dairy products to assess their quality and detect fraudulent aromatization. nih.govresearchgate.netresearchgate.net
Metabolic and Biotransformation Studies: Tracing the metabolic fate of gamma-decalactone in biological systems, such as microorganisms used in biotechnological production of flavor compounds. smolecule.commdpi.comresearchgate.net The deuterium label allows researchers to distinguish the administered compound from endogenous sources.
Development of Analytical Methodologies: Validating and improving analytical techniques, such as headspace solid-phase microextraction (HS-SPME) and various forms of mass spectrometry, for the sensitive and accurate detection of volatile and semi-volatile compounds. nih.govresearchgate.netnih.gov
Interactive Data Table: Properties of Gamma-Decalactone and its Deuterated Analog
| Property | Gamma-Decalactone | Gamma-Decalactone-d7 |
| Molecular Formula | C₁₀H₁₈O₂ nih.gov | C₁₀H₁₁D₇O₂ smolecule.com |
| Molecular Weight | ~170.25 g/mol nih.gov | ~177.30 g/mol smolecule.com |
| Appearance | Colorless to pale yellow liquid nih.gov | Not explicitly stated, but expected to be similar to the non-deuterated form. |
| Odor | Fruity, peach-like medchemexpress.comnih.gov | Fruity, peach-like smolecule.commedchemexpress.com |
| Primary Use in Research | Analytical target, bioactive compound nih.govnih.gov | Internal standard for quantitative analysis nih.govresearchgate.netmedchemexpress.com |
Properties
CAS No. |
1104979-33-0 |
|---|---|
Molecular Formula |
C10H11D7O2 |
Molecular Weight |
177.296 |
Purity |
95% min. |
Synonyms |
gamma - Decalactone - d7 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Gamma Decalactone
Strategies for Site-Specific Deuteration of Gamma-Lactones
The introduction of deuterium (B1214612) at specific positions within the gamma-lactone ring is crucial for its intended application. Various strategies have been developed to achieve this, each with its own advantages and limitations.
Direct Deuterium Exchange Protocols and Catalytic Conditions
Direct hydrogen-deuterium (H/D) exchange reactions represent a straightforward approach to introduce deuterium into a molecule. These reactions are typically catalyzed by metals and involve the use of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).
One documented synthesis of a deuterated gamma-lactone, specifically [2,2,3,3-²H₄]-gamma-decalactone, employed the reduction of a doubly protected hydroxypropiolic acid with deuterium gas. fao.org This method resulted in a high deuterium incorporation of over 89%. fao.org The choice of catalyst is critical in such reactions. For instance, in the deuteration of other unsaturated compounds, a less active catalyst like 5% Pd/BaSO₄ was used to selectively deuterate a double bond without affecting a phenyl ring. flinders.edu.au Iridium(III)-NHC complexes supported on polyethylene (B3416737) have also been shown to be highly active and reusable catalysts for H/D exchange reactions in ketones. semanticscholar.org
| Catalyst | Deuterium Source | Substrate Type | Deuterium Incorporation | Reference |
| Wilkinson's catalyst | D₂ gas | Doubly protected hydroxypropiolic acid | >89% | fao.org |
| 5% Pd/BaSO₄ | D₂ gas | Unsaturated compounds | 95% | flinders.edu.au |
| PE-(NHC)IrCp*Cl₂ | D₂O | Ketones | High | semanticscholar.org |
Multi-Step Organic Synthesis Utilizing Deuterated Precursors
An alternative to direct exchange is the use of deuterated building blocks in a multi-step synthetic route. This approach offers greater control over the position of deuterium incorporation. For example, [3,3,4-²H₃]-gamma-octa- and -gamma-dodecalactones have been synthesized through the free radical addition of 2-iodoacetamide to [1,1,2-²H₃]-1-alkenes. fao.org This method achieved a deuterium incorporation of over 92%, although the reaction yields were highly dependent on the purity of the starting alkene. fao.org
The synthesis of a deuterated proanthocyanidin (B93508) metabolite, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d4, involved a late-stage catalytic deuteration of an intermediate with two conjugated double bonds, allowing for the incorporation of four deuterium atoms in one step. unimi.it This highlights the efficiency of incorporating deuteration at a later stage of a synthetic sequence.
Biotransformation-Enabled Synthesis of Gamma-Decalactone (B1670016) Precursors for Subsequent Deuteration
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The production of gamma-decalactone is well-established through the biotransformation of ricinoleic acid, the main component of castor oil, by various yeast strains, notably Yarrowia lipolytica. mdpi.comnih.govnih.gov This process involves the β-oxidation of ricinoleic acid to form 4-hydroxydecanoic acid, which then undergoes spontaneous lactonization to yield gamma-decalactone. mdpi.comnih.govnih.gov
While the direct biotransformation of deuterated precursors to gamma-decalactone-d7 (B12373647) is not widely reported, this approach holds significant potential. The enzymatic machinery of microorganisms could potentially process deuterated fatty acids. For instance, labeled linoleic acid has been successfully converted into δ-decalactone by yeast, demonstrating the feasibility of using isotopically labeled substrates in biotransformation processes. chinesechemsoc.org The key would be to synthesize a deuterated version of ricinoleic acid or another suitable fatty acid precursor that the microorganism can metabolize.
| Microorganism | Substrate | Product | Key Process | Reference |
| Yarrowia lipolytica | Ricinoleic Acid | 4-Hydroxydecanoic Acid | β-oxidation | mdpi.comnih.govnih.gov |
| Yeast | Labeled Linoleic Acid | δ-Decalactone | Biotransformation | chinesechemsoc.org |
Optimization of Deuterium Incorporation Efficiency and Isotopic Purity in Gamma-Decalactone-d7
Achieving high levels of deuterium incorporation and isotopic purity is critical for the utility of deuterated compounds. Incomplete deuteration can complicate the interpretation of experimental results and reduce the effectiveness of the labeled compound as an internal standard.
The efficiency of deuterium incorporation is influenced by several factors, including the choice of catalyst, deuterium source, solvent, and reaction conditions such as temperature and pressure. flinders.edu.au For example, in the synthesis of a deuterated γ-nonalactone analogue, changing the solvent from methanol (B129727) to ethyl acetate (B1210297) significantly increased deuterium incorporation from 30% to 70%. flinders.edu.au Further optimization by changing the catalyst to 5% Pd/BaSO₄ resulted in 95% deuterium incorporation. flinders.edu.au
The analysis of a ²H₇-γ-decalactone analogue revealed a deuterium incorporation purity of only 70%, highlighting the challenges in achieving high isotopic purity. nih.gov This mixture of isotopologues was deemed unacceptable for stable isotope dilution assays (SIDA). nih.gov The determination of isotopic purity is typically performed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net High-resolution mass spectrometry can be used to accurately quantify the labeled composition of a compound. researchgate.net
Challenges and Advancements in Scaling Up Deuterated Lactone Synthesis
The transition from laboratory-scale synthesis to industrial production of deuterated compounds presents several challenges. mt.com These include the cost and availability of deuterated starting materials, the efficiency and scalability of the deuteration reactions, and the need for specialized equipment to handle deuterated reagents and solvents safely. nih.gov
Maintaining high isotopic purity during scale-up is a significant hurdle, as even minor losses of deuterium at each step can accumulate. nih.gov The purification of the final deuterated product to remove any un-deuterated or partially deuterated species can also be challenging and costly. nih.gov
Recent advancements in deuteration technology aim to address these challenges. The development of more active and selective catalysts, such as nanostructured iron catalysts, allows for the use of less expensive deuterium sources like D₂O and can be scaled up to kilogram production. nih.gov Continuous flow reactors, such as the H-Cube® system, offer a more efficient and safer way to perform deuteration reactions by generating deuterium gas in situ from the electrolysis of D₂O. flinders.edu.au These advancements are paving the way for the more widespread and cost-effective production of deuterated fine chemicals like gamma-decalactone-d7.
Advanced Spectroscopic Characterization and Isotopic Analysis of Gamma Decalactone D7
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Positional Isomer Analysis
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For isotopically labeled compounds like gamma-Decalactone-d7 (B12373647), a combination of ¹H, ²H, and ¹³C NMR experiments offers a complete picture of the deuteration pattern and its effects on the molecular structure.
Deuterium (B1214612) NMR (²H NMR) is a direct and powerful method for observing the deuterium nuclei within a molecule. wikipedia.org Unlike proton NMR, which observes ¹H, ²H NMR specifically detects the signals from the incorporated deuterium atoms, making it an excellent tool to verify the success of the deuteration process. magritek.com For gamma-Decalactone-d7, the ²H NMR spectrum provides definitive evidence of deuterium incorporation.
The main applications of ²H NMR in this context are:
Confirmation of Deuteration: A deuterated compound will exhibit strong peaks in its ²H NMR spectrum, whereas the non-deuterated analog will show no signals. wikipedia.org
Site-Specificity: The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, allowing for the assignment of deuterium signals to specific positions on the gamma-decalactone (B1670016) skeleton. huji.ac.ilillinois.edu This confirms which hydrogen atoms have been replaced by deuterium.
| Chemical Shift (δ, ppm) | Assignment (Position on Decalactone Chain) | Integral (Relative Abundance) | Inferred Deuterium Count |
|---|---|---|---|
| 2.45 | C3-D₂ | 2.0 | 2 |
| 1.85 | C3-D₂ | 2.0 | 2 |
| 1.30 | C6-D₂ | 2.0 | 2 |
| 0.90 | C10-D₃ (from hexyl chain precursor) | 3.0 | 3 |
While ²H NMR directly observes the deuterium atoms, Proton NMR (¹H NMR) provides complementary information by observing the remaining protons. The substitution of hydrogen with deuterium dramatically alters the ¹H NMR spectrum. studymind.co.uk
Key observations in the ¹H NMR spectrum of gamma-Decalactone-d7 include:
Signal Attenuation: The most noticeable effect is the significant reduction in the intensity, or complete disappearance, of signals corresponding to the molecular positions that have been deuterated. sigmaaldrich.com For gamma-Decalactone-d7, the proton signals for the deuterated positions would be absent or appear as very small residual peaks, depending on the isotopic enrichment.
Simplification of Spectra: The removal of protons simplifies coupling patterns (spin-spin splitting). For instance, a proton adjacent to a deuterated carbon will experience different coupling (or a collapse of the multiplet to a singlet if all adjacent protons are replaced), leading to a less complex spectrum.
Quantitative Confirmation: The integration of the remaining proton signals can be compared to the integration of a known internal standard or a non-deuterated portion of the molecule to quantitatively assess the degree of deuteration. wiley.com
| Position | Gamma-Decalactone (δ, ppm, Multiplicity, Integration) | Gamma-Decalactone-d7 (δ, ppm, Multiplicity, Integration) | Observation |
|---|---|---|---|
| C4-H | 4.45 (m, 1H) | 4.45 (m, 1H) | Signal retained |
| C2-H₂ | 2.40 (m, 2H) | 2.40 (m, 2H) | Signal retained |
| C3-H₂ | 1.80 (m, 2H) | - | Signal attenuated/absent |
| C5-H₂ | 1.65 (m, 2H) | 1.65 (m, 2H) | Signal retained |
| C6 to C9-H₂ | 1.30 (m, 6H) | - (for C6), 1.30 (m, 4H) | Partial signal attenuation |
| C10-H₃ | 0.90 (t, 3H) | - | Signal attenuated/absent |
Carbon-13 NMR (¹³C NMR) is used to confirm that the fundamental carbon skeleton of the molecule remains intact after the deuteration process. Furthermore, it reveals subtle electronic effects caused by the presence of deuterium. rsc.org
The analysis of the ¹³C NMR spectrum of gamma-Decalactone-d7 focuses on:
Carbon Skeleton Integrity: The presence of the expected number of carbon signals confirms the integrity of the decalactone structure.
Isotopic Shift (α- and β-shifts): The replacement of a proton with a deuterium atom typically causes a small upfield shift (to a lower ppm value) in the resonance of the directly attached carbon (α-carbon). rsc.org Smaller shifts can also be observed on adjacent carbons (β-carbons). These isotopic effects provide further confirmation of the deuteration sites. rsc.org
C-D Coupling: A carbon atom directly bonded to a deuterium atom (spin I=1) will have its signal split into a 1:1:1 triplet in a proton-decoupled ¹³C NMR spectrum. oregonstate.edu This provides unambiguous evidence for the location of the deuterium labels.
| Carbon Position | Gamma-Decalactone (δ, ppm) | Gamma-Decalactone-d7 (δ, ppm, Multiplicity) | Isotopic Effect |
|---|---|---|---|
| C1 (C=O) | 177.5 | 177.4 | Small upfield β-shift |
| C4 (CH-O) | 81.1 | 80.9 | Upfield β-shift |
| C3 | 35.5 | 35.0 (t) | Upfield α-shift, C-D coupling |
| C10 | 14.1 | 13.5 (t) | Upfield α-shift, C-D coupling |
Mass Spectrometry (MS) Techniques for Isotopic Purity and Distribution Assessment
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, making it ideal for analyzing isotopically labeled compounds. nih.gov It is used to determine the precise molecular weight, confirm isotopic enrichment, and probe the location of labels through fragmentation analysis. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. nih.gov For gamma-Decalactone-d7, HRMS is crucial for confirming both the correct base formula and the number of deuterium atoms successfully incorporated.
The analysis involves:
Accurate Mass Measurement: HRMS can distinguish between the mass of hydrogen (1.007825 u) and deuterium (2.014102 u). The measured molecular weight of gamma-Decalactone-d7 will be significantly different from its non-deuterated counterpart.
Isotopic Purity Calculation: By examining the distribution of isotopologue peaks (M, M+1, M+2, etc.), HRMS can be used to calculate the isotopic purity of the labeled compound. researchgate.net The relative abundance of the ion corresponding to gamma-Decalactone-d7 versus ions with fewer deuterium atoms (d6, d5, etc.) gives a measure of the isotopic enrichment.
| Compound | Formula | Theoretical Monoisotopic Mass (u) | Hypothetical HRMS Measured Mass (u) |
|---|---|---|---|
| gamma-Decalactone | C₁₀H₁₈O₂ | 170.1307 | 170.1305 |
| gamma-Decalactone-d7 | C₁₀H₁₁D₇O₂ | 177.1745 | 177.1742 |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific parent ion is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.com This method is exceptionally useful for determining the location of isotopic labels within a molecule. nih.gov
For gamma-Decalactone-d7, the MS/MS analysis proceeds as follows:
The protonated molecular ion [M+H]⁺ of gamma-Decalactone-d7 is generated, isolated, and then fragmented through collision-induced dissociation (CID).
The resulting fragmentation pattern is compared to that of the non-deuterated gamma-decalactone.
The key fragmentation pathway for gamma-lactones often involves the loss of the alkyl side chain and subsequent neutral losses, such as water (H₂O) and carbon monoxide (CO). nih.govresearchgate.net A characteristic fragment for non-deuterated gamma-decalactone appears at a mass-to-charge ratio (m/z) of 85, corresponding to the butyrolactone ring after cleavage of the hexyl chain. nih.govmassbank.eu
By observing the mass shifts in the fragment ions, one can determine if the deuterium labels are retained or lost. If a fragment contains a deuterium label, its m/z value will be higher than the corresponding fragment from the non-labeled compound. This allows for the precise mapping of deuterium atoms to specific structural components of the molecule.
| Parent Ion | Parent Ion m/z | Key Fragment Ion | Fragment Ion m/z | Interpretation |
|---|---|---|---|---|
| [γ-Decalactone+H]⁺ | 171.1 | [M+H - C₆H₁₂]⁺ | 87.0 | Loss of hexene side chain |
| [γ-Decalactone-d7+H]⁺ | 178.2 | [M+H - C₆H₅D₇]⁺ | 87.0 | Loss of deuterated side chain; indicates deuteration is on the side chain. |
| [γ-Decalactone-d7+H]⁺ | 178.2 | [M+H - C₆H₁₂]⁺ | 94.1 | Loss of a non-deuterated side chain; indicates deuteration is on the lactone ring. |
Quantitative Isotopic Profiling and Isotope Ratio Mass Spectrometry
Quantitative isotopic profiling of gamma-Decalactone-d7 is crucial for its use as an internal standard in stable isotope dilution assays (SIDA). nih.gov Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography (GC-C/P-IRMS), is a powerful technique for determining the isotopic composition of compounds like gamma-decalactone. nih.gov This method allows for the precise measurement of isotope ratios, such as δ¹³C and δ²H, which can differentiate between synthetic and natural sources of the compound. nih.gov
For instance, studies on non-deuterated gamma-decalactone have established distinct isotopic profiles for samples from different origins. Synthetic, nature-identical samples of gamma-decalactone showed δ¹³C values ranging from -27.4‰ to -28.3‰ and δ²H values from -151‰ to -184‰. nih.gov In contrast, samples derived from Prunus fruits exhibited δ¹³C values between -34.6‰ and -38.4‰, and δ²H values from -160‰ to -206‰. nih.gov
When synthesizing gamma-Decalactone-d7 for use in SIDA, achieving high isotopic purity is essential for accurate quantification. nih.gov However, deuterium exchange reactions can be incomplete. nih.gov In some reported syntheses of 2H₇-γ-decalactone, the purity was only 70% relative to the unlabeled analogue, indicating a mixture of isotopologues. nih.govresearchgate.net This underscores the necessity of IRMS and other mass spectrometric techniques to verify the isotopic enrichment and purity of the deuterated standard, ensuring the reliability of quantitative analyses. nih.gov
Table 1: Isotopic Ratios for Non-Deuterated Gamma-Decalactone from Various Sources Data sourced from scientific literature. nih.gov
| Origin | δ¹³C (V-PDB) | δ²H (V-SMOW) |
|---|---|---|
| Synthetic (Nature-Identical) | -27.4‰ to -28.3‰ | -151‰ to -184‰ |
| "Natural" (Biotechnological) | -28.1‰ to -29.2‰ | -192‰ to -286‰ |
| Prunus Fruits (Peach, Apricot) | -34.6‰ to -38.4‰ | -160‰ to -206‰ |
Vibrational Spectroscopy: Infrared (IR) and Raman Methods in Probing Isotopic Shifts and Molecular Dynamics
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental in characterizing the molecular structure of gamma-Decalactone-d7 by probing its molecular vibrations. libretexts.org The substitution of hydrogen atoms with heavier deuterium isotopes induces predictable shifts in the vibrational frequencies of the molecule. libretexts.orgyoutube.com This phenomenon is primarily due to the change in the reduced mass of the vibrating functional groups, while the force constant of the chemical bonds remains largely unaffected. libretexts.org
When a hydrogen atom is replaced by a deuterium atom, its mass is effectively doubled. libretexts.org This increase in mass leads to a decrease in the vibrational frequency (a downshift to a lower wavenumber) for the corresponding stretching and bending modes. libretexts.org The theoretical ratio of a C-D stretching frequency to a C-H stretching frequency is approximately 1/√2, or about 0.707. youtube.com Consequently, in the IR spectrum of gamma-Decalactone-d7, the C-H stretching vibrations typically observed around 2800-3000 cm⁻¹ would be expected to shift to a lower frequency range.
Similarly, Raman spectroscopy can detect these isotopic shifts. uidaho.edu A significant advantage of using deuterium labeling is the appearance of C-D vibrational bands in the Raman "silent region" (approximately 1800-2600 cm⁻¹), where most biological molecules lack fundamental vibrations. uidaho.edu This allows for clear and distinguishable detection of the deuterated sites within the molecule, free from spectral overlap. uidaho.edu Analysis of the IR and Raman spectra of gamma-Decalactone-d7, when compared to its non-deuterated counterpart, can thus confirm the extent and location of deuterium incorporation. libretexts.orgmdpi.com
Table 2: Theoretical Isotopic Shift in Vibrational Frequency for C-H vs. C-D Bonds Based on the principles of vibrational spectroscopy. libretexts.orgyoutube.com
| Bond Type | Typical Wavenumber (cm⁻¹) | Predicted Deuterated Wavenumber (cm⁻¹) | Frequency Ratio (νD / νH) |
|---|---|---|---|
| C-H Stretch | ~2900 cm⁻¹ | ~2050 cm⁻¹ | ~0.71 |
Molecular Rotational Resonance (MRR) Spectroscopy for High-Precision Site-Specific Deuteration Analysis
Molecular Rotational Resonance (MRR) spectroscopy is an exceptionally precise, gas-phase technique for the structural identification and quantitative analysis of molecules, offering unparalleled specificity for isotopically labeled compounds like gamma-Decalactone-d7. acs.orgnih.govbrightspec.com The method measures the rotational transitions of a molecule, which are directly related to its three-dimensional mass distribution (moments of inertia). nih.gov Because each unique isotopomer of a molecule possesses a distinct set of moments of inertia, it produces a unique and predictable rotational spectrum. acs.org
The ultra-high resolution of MRR spectroscopy virtually eliminates spectral overlap, allowing for the direct analysis of complex mixtures without the need for prior chromatographic separation. nih.govbrightspec.com This capability enables a detailed and accurate assessment of the isotopic purity and the specific sites of labeling in gamma-Decalactone-d7, which is critical for applications that demand a thorough understanding of the labeled compound's structure. acs.org
Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Isotopic Integrity Assessment
Chromatographic techniques, particularly Gas Chromatography (GC), are indispensable for assessing the purity and isotopic integrity of gamma-Decalactone-d7. mdpi.com GC separates volatile compounds based on their physical and chemical properties as they interact with a stationary phase within a capillary column. google.com This separation is crucial for isolating gamma-Decalactone-d7 from the unlabelled analyte, residual solvents, and other impurities from the synthesis process. nih.gov
When coupled with a mass spectrometer (GC-MS), this becomes a powerful analytical tool for confirming the identity and isotopic composition of the eluted compounds. researchgate.netnih.gov As the separated components exit the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint. For gamma-Decalactone-d7, the mass spectrum will show a molecular ion peak and fragmentation patterns that are shifted to higher mass-to-charge (m/z) ratios compared to the non-deuterated gamma-decalactone.
This technique is fundamental in stable isotope dilution assays (SIDA), where gamma-Decalactone-d7 is used as an internal standard. nih.govresearchgate.net The purity of this standard is paramount for accurate quantification. nih.gov GC-MS analysis can verify the isotopic enrichment and confirm the absence of significant amounts of the unlabeled compound or other isotopologues that could compromise the results of the assay. nih.govresearchgate.net For example, GC-MS would be used to quantify the previously noted 70% purity of a 2H₇-γ-decalactone synthesis, a critical quality control step before its use as an internal standard. nih.govresearchgate.net
Applications in Analytical Chemistry and Quantitative Methodologies
Stable Isotope Dilution Assays (SIDA) for Absolute Quantification of Gamma-Decalactone (B1670016)
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. wikipedia.org Gamma-decalactone-d7 (B12373647) is frequently employed for the absolute quantification of gamma-decalactone in various products, including wines and dairy. researchgate.netresearchgate.net The use of an isotopically labeled standard is considered the gold standard for quantitative analysis, especially when dealing with the intricate nature of food and biological samples. nih.gov
Theoretical Principles of Isotope Dilution Mass Spectrometry Using Gamma-Decalactone-d7 as an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for chemical measurement, leveraging the principle of adding a known quantity of an isotopically enriched standard to a sample. wikipedia.org When gamma-decalactone-d7 is used as an internal standard, it is introduced into the sample at the earliest stage of preparation. nih.gov Because the deuterated standard is chemically identical to the endogenous gamma-decalactone, it experiences the same physical and chemical effects throughout the analytical process, including extraction, derivatization, and injection. researchgate.net
During mass spectrometric analysis, the native analyte and the deuterated internal standard are easily distinguished by their mass-to-charge (m/z) ratio. nih.gov Any loss of analyte during sample workup or variations in instrument response will affect both the labeled and unlabeled compounds equally. nih.gov Consequently, the ratio of the signal from the native analyte to the signal from the isotopically labeled standard remains constant. This ratio is then used to calculate the exact concentration of the native gamma-decalactone in the original sample with high accuracy and precision, as it corrects for both sample preparation losses and instrumental variability. wikipedia.org
Mitigation of Matrix Effects and Analytical Interferences in Complex Biological and Food Samples
A significant challenge in quantitative analysis of complex samples, such as food and biological materials, is the "matrix effect". researchgate.netsemanticscholar.org This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. researchgate.netnih.gov
The use of gamma-decalactone-d7 as an internal standard in SIDA is a highly effective strategy to mitigate these matrix effects. mdpi.com Since gamma-decalactone-d7 co-elutes with the native gamma-decalactone and has nearly identical physicochemical properties, it is affected by the matrix in the same way. researchgate.net Any suppression or enhancement of the ionization process will impact both the analyte and the internal standard proportionally. nih.gov By measuring the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out, allowing for reliable quantification even in the presence of significant matrix interferences. mdpi.com This approach is superior to using structural analogs as internal standards, which may have different retention times and ionization properties. nih.gov
Method Validation Parameters: Accuracy, Precision, Linearity, and Detection Limits
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. pharmavalidation.in Key parameters include accuracy, precision, linearity, and detection limits. europa.eufda.govscispace.com For methods employing gamma-decalactone-d7, these parameters are rigorously evaluated to demonstrate the method's performance.
Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. pharmavalidation.infda.gov In SIDA, accuracy is typically high, with recovery values often falling within the 98-102% range for assays. pharmavalidation.in
Precision measures the degree of agreement among a series of measurements and is usually expressed as the relative standard deviation (RSD). pharmavalidation.in For assays, an RSD of ≤2.0% is generally considered acceptable. pharmavalidation.in
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. fda.gov A high correlation coefficient (R²) is indicative of good linearity. nih.gov
Detection Limit (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Quantitation Limit (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. fda.govnih.gov
The following table summarizes typical validation parameters for methods utilizing gamma-decalactone-d7 for the analysis of volatile compounds.
| Parameter | Typical Value/Range | Reference |
| Accuracy (% Recovery) | 80% - 120% | pharmavalidation.in |
| Precision (% RSD) | < 10.3% | nih.gov |
| Linearity (R²) | > 0.990 | nih.gov |
| LOD | 0.3 - 2.5 ng/mL | nih.gov |
| LOQ | 0.9 - 7.5 ng/mL | nih.gov |
Method Development for Trace Analysis of Volatile Organic Compounds in Diverse Matrices
Gamma-decalactone-d7 is also instrumental in the development of methods for the trace analysis of a broader range of volatile organic compounds (VOCs) in various complex matrices. nih.gov Its stability and similar behavior to other volatile lactones make it a valuable internal standard in these applications.
Optimized Sample Preparation and Extraction Techniques (e.g., Solid-Phase Microextraction, Liquid-Liquid Extraction)
The accurate analysis of trace-level VOCs is highly dependent on the efficiency of the sample preparation and extraction steps. researchgate.net Techniques like Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) are commonly employed to isolate and concentrate volatile compounds from the sample matrix. nih.govnih.gov
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract analytes from a sample. nih.gov The optimization of SPME involves selecting the appropriate fiber coating, extraction time, and temperature to maximize the recovery of the target compounds. nih.gov In methods analyzing various lactones in wine, HS-SPME has been utilized with deuterated internal standards like gamma-decalactone-d7. nih.gov
Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their relative solubilities in two different immiscible liquids. nih.govnih.gov Optimization of LLE includes the choice of extraction solvent, pH of the sample, and ionic strength. nih.gov Gamma-decalactone-d7 can be added prior to extraction to correct for any analyte loss during the process.
The optimization of these techniques is crucial for achieving the low detection limits required for trace analysis of VOCs in diverse matrices such as wine, dairy products, and biological fluids. researchgate.netnih.gov
Advanced Chromatographic Separation Platforms (e.g., Comprehensive Two-Dimensional Gas Chromatography, Ultra-High Performance Liquid Chromatography)
To analyze the complex mixtures of VOCs often found in food and biological samples, advanced separation techniques are required.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolving power compared to conventional GC, making it ideal for separating co-eluting compounds in highly complex samples. nih.govchemistry-matters.com This technique has been successfully applied to the analysis of volatile components in beverages and food products, providing detailed chemical fingerprints. nih.govives-openscience.euwiley.com The use of gamma-decalactone-d7 in conjunction with GCxGC-MS allows for accurate quantification of target analytes within these intricate mixtures.
Ultra-High Performance Liquid Chromatography (UHPLC) provides rapid and high-resolution separations. When coupled with mass spectrometry, UHPLC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds. nih.gov While GC is more common for volatile lactones, UHPLC methods can also be developed, and the use of an internal standard like gamma-decalactone-d7 remains critical for accurate quantification.
These advanced chromatographic platforms, combined with the use of stable isotope-labeled internal standards, enable the development of highly sensitive and selective methods for the trace analysis of VOCs.
Development of Optimized Mass Spectrometric Detection Parameters for Deuterated Analytes
The use of deuterated analogs, such as gamma-decalactone-d7, as internal standards in mass spectrometry-based quantitative methods offers significant advantages. The key to their successful implementation lies in the development of highly specific and sensitive detection parameters, particularly in tandem mass spectrometry (MS/MS). The optimization of these parameters is a critical step in method development, ensuring that the analyte and its deuterated internal standard are detected with the highest possible selectivity and signal-to-noise ratio.
The primary goal in optimizing MS/MS parameters for a deuterated analyte like gamma-decalactone-d7 is to establish a robust Multiple Reaction Monitoring (MRM) method. This involves the selection of a specific precursor ion and one or more product ions that are characteristic of the molecule. The precursor ion is typically the molecular ion ([M]+) or a protonated molecule ([M+H]+), which for gamma-decalactone-d7 would have a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart due to the presence of seven deuterium (B1214612) atoms.
The selection of product ions is equally critical. These are fragment ions generated by collision-induced dissociation (CID) of the precursor ion in the collision cell of the mass spectrometer. The fragmentation pattern of gamma-decalactone-d7 will be similar to that of gamma-decalactone, but the masses of the fragments containing deuterium atoms will be shifted. By carefully selecting unique precursor-to-product ion transitions for both the analyte and the internal standard, the method can effectively discriminate between the two compounds and minimize potential interferences from the sample matrix.
The collision energy is another vital parameter that requires optimization. This is the energy applied in the collision cell to induce fragmentation of the precursor ion. The optimal collision energy is the one that produces the most abundant and stable product ions, thereby maximizing the sensitivity of the assay. The optimization process typically involves infusing a standard solution of gamma-decalactone-d7 into the mass spectrometer and systematically varying the collision energy to identify the value that yields the highest intensity for the desired product ions.
A representative, though hypothetical, set of optimized MRM parameters for the analysis of gamma-decalactone and its deuterated internal standard, gamma-decalactone-d7, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is presented in the interactive table below. In a typical electron ionization (EI) source, the molecular ion can be unstable. Therefore, prominent fragment ions are often chosen as precursor ions for lactones. A common fragment for gamma-lactones corresponds to the loss of the alkyl side chain. For gamma-decalactone, with a hexyl side chain, this would result in a fragment with m/z 85. For gamma-decalactone-d7, assuming the deuterium labels are on the hexyl chain, the corresponding fragment would be expected at a higher m/z.
Interactive Data Table: Hypothetical Optimized MRM Parameters for Gamma-Decalactone and Gamma-Decalactone-d7
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| γ-Decalactone | 85 | 57 | 15 | 41 | 25 |
| γ-Decalactone-d7 | 92 | 64 | 15 | 48 | 25 |
Note: The values presented in this table are illustrative and would require experimental verification for a specific instrument and analytical method.
The development of such optimized parameters is a cornerstone of modern quantitative analytical methodologies, enabling the reliable and accurate measurement of compounds in complex matrices. The use of a deuterated internal standard like gamma-decalactone-d7, with its distinct mass spectrometric signature, is fundamental to achieving the high levels of precision and accuracy demanded in fields such as food and beverage analysis, environmental monitoring, and clinical diagnostics.
Role of Gamma-Decalactone-d7 as a Certified Reference Material in Analytical Laboratories
The reliability and comparability of analytical measurements are paramount for regulatory compliance, quality control, and scientific research. Certified Reference Materials (CRMs) play a fundamental role in achieving this by providing a benchmark for the accuracy of analytical methods and the traceability of measurement results. hubspotusercontent-na1.net Gamma-decalactone-d7, when produced and certified according to stringent international standards, serves as an invaluable CRM in analytical laboratories.
A Certified Reference Material is a standard that has one or more of its property values certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence. hubspotusercontent-na1.net For gamma-decalactone-d7 to be classified as a CRM, it must be produced by a reference material producer accredited to ISO 17034. perfumersapprentice.com This accreditation ensures that the entire process, from material synthesis and characterization to the assignment of certified values and the assessment of stability and homogeneity, is conducted with the highest level of competence and quality control. modares.ac.ir
The certificate of analysis accompanying a gamma-decalactone-d7 CRM is a critical document that provides the user with essential information, including:
Certified Value: The property value of the CRM, such as purity or concentration, determined with a high level of accuracy.
Uncertainty: A parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand.
Traceability: A statement indicating the metrological traceability of the certified value to a national or international standard.
Homogeneity and Stability: Data demonstrating that the property value is consistent across different units of the material and remains stable over a specified period under defined storage conditions.
In analytical laboratories, gamma-decalactone-d7 as a CRM is utilized in several key applications:
Method Validation: To assess the performance of an analytical method, including its accuracy, precision, and linearity. By analyzing the CRM as an unknown sample, laboratories can verify that their method is capable of producing accurate results.
Calibration of Instruments: To calibrate analytical instruments, ensuring that the instrument response is accurately correlated to the concentration of the analyte.
Quality Control: As a component of ongoing quality control programs to monitor the performance of analytical methods over time and to ensure the consistency of results.
The use of a deuterated CRM like gamma-decalactone-d7 is particularly advantageous in isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method. In this technique, a known amount of the isotopically labeled CRM is added to the sample prior to sample preparation and analysis. The ratio of the signal from the native analyte to that of the labeled standard is then used to calculate the concentration of the analyte. Because the analyte and the internal standard behave almost identically during extraction, cleanup, and chromatographic separation, this method effectively compensates for losses during sample processing and for matrix effects in the mass spectrometer, leading to highly accurate and precise results.
The availability of gamma-decalactone-d7 as a CRM provides analytical laboratories with a powerful tool to ensure the quality, reliability, and international comparability of their measurement results for gamma-decalactone and related compounds.
Role in Metabolic Pathway Elucidation and Isotope Tracing Studies
Design and Execution of Isotope Tracing Experiments with Deuterated Gamma-Decalactone-d7 (B12373647)
Isotope tracing experiments using gamma-decalactone-d7 are meticulously designed to follow its journey through metabolic processes. These studies can be conducted in both controlled in vitro environments and complex in vivo models, each providing unique insights into the compound's biotransformation.
In vitro systems, such as isolated enzymes, cell lysates, and cell cultures, offer a controlled environment to study specific metabolic reactions. The biotransformation of ricinoleic acid to gamma-decalactone (B1670016) is known to occur in various microorganisms, particularly the yeast Yarrowia lipolytica. nih.govmdpi.comkoreascience.kr This process involves the peroxisomal β-oxidation pathway, with key enzymes such as acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase playing crucial roles. nih.govnih.gov
The use of gamma-decalactone-d7 in such systems would allow researchers to precisely track its conversion and identify the enzymes responsible for its metabolism. For instance, incubating gamma-decalactone-d7 with yeast cell cultures or isolated enzyme preparations and subsequently analyzing the products by gas chromatography-mass spectrometry (GC-MS) can reveal the formation of deuterated metabolites. This approach helps to confirm the involvement of specific enzymes in the metabolic pathway and to study the kinetics of these reactions in a simplified, controlled setting. The insights gained from these in vitro studies are fundamental for understanding the underlying biochemical mechanisms of lactone metabolism.
To understand the metabolic fate of gamma-decalactone in a whole organism, in vivo studies using non-clinical models such as rats or mice are essential. Following oral or intravenous administration of gamma-decalactone-d7, biological samples like blood, urine, and feces can be collected over time. nih.gov Analysis of these samples for the presence of the deuterated compound and its metabolites provides a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME).
Elucidation of Biosynthetic and Catabolic Pathways Involving Lactones and their Precursors
Deuterated tracers like gamma-decalactone-d7 are instrumental in unraveling the intricate steps of biosynthetic and catabolic pathways. By following the deuterium (B1214612) label, scientists can map the flow of atoms from precursor molecules to final products and identify previously unknown intermediates.
The biosynthesis of gamma-decalactone in microorganisms is known to start from precursors like ricinoleic acid. nih.govresearchgate.net By using deuterated precursors, such as deuterated ricinoleic acid, researchers can trace the incorporation of deuterium into gamma-decalactone and its intermediates. This method provides direct evidence for the proposed biosynthetic route and can help to quantify the efficiency of the conversion process. Tracking the isotopic label allows for a clear visualization of the carbon flow through the metabolic network, confirming the sequence of enzymatic reactions.
One of the significant challenges in metabolic research is the identification of transient intermediary metabolites. The use of deuterated tracers greatly facilitates this process. When gamma-decalactone-d7 is metabolized, the resulting intermediates will also carry the deuterium label. Mass spectrometry can then be used to detect these labeled molecules, distinguishing them from the complex background of unlabeled endogenous compounds. nih.gov The characteristic mass shift caused by the deuterium atoms serves as a clear indicator of a metabolite's origin. This technique has been successfully used to identify novel metabolites in various biological systems. nih.gov By analyzing the fragmentation patterns of these deuterated intermediates in tandem mass spectrometry (MS/MS), their chemical structures can be elucidated, providing a more complete picture of the metabolic pathway.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination
The substitution of a lighter isotope with a heavier one can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org Measuring the KIE is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, as it can provide information about the rate-determining step and the transition state of the reaction. tamu.eduepfl.ch
In the context of gamma-decalactone metabolism, a significant deuterium KIE would be observed if a carbon-deuterium bond is broken in the rate-limiting step of an enzymatic reaction. The key enzymes in the β-oxidation pathway of gamma-decalactone are acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase. nih.govnih.gov By comparing the rate of metabolism of gamma-decalactone with that of gamma-decalactone-d7, researchers can determine if the cleavage of a C-H bond is a kinetically significant step. For instance, a large KIE would suggest that hydrogen abstraction is part of the rate-determining step, providing crucial insights into the enzyme's catalytic mechanism. While specific KIE studies on gamma-decalactone-d7 are not extensively reported, the principles of KIE are well-established and its application would be highly informative for understanding the enzymatic processes involved in its biotransformation. nih.gov
Metabolic Flux Analysis (MFA) using Deuterated Gamma-Decalactone as a Probe
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgnih.gov It relies on the use of stable isotope tracers, like deuterium-labeled compounds, to track the flow of atoms through metabolic networks. mdpi.commdpi.com While 13C is a commonly used isotope in MFA, deuterium labeling offers unique advantages and can provide complementary information. nih.gov
In the context of gamma-decalactone, a deuterated precursor could be introduced into a culture of Yarrowia lipolytica. As the yeast metabolizes the precursor, the deuterium atoms are incorporated into various intermediates and final products, including gamma-decalactone. nih.govresearchgate.net By measuring the isotopic enrichment and distribution patterns in these metabolites using techniques like mass spectrometry or NMR, researchers can construct a detailed map of the metabolic fluxes. wikipedia.orgresearchgate.net
This approach can reveal how carbon (and hydrogen) from the initial substrate is channeled through different pathways, such as the β-oxidation cycle, and how perturbations like genetic modifications or changes in culture conditions affect these fluxes. researchgate.netresearchgate.net For example, MFA could quantify the efficiency of ricinoleic acid conversion to gamma-decalactone and identify competing pathways that divert intermediates away from the desired product. mdpi.com It is important to consider that strong KIEs associated with deuterium can sometimes influence the measured isotope patterns, which must be accounted for in the flux calculation models. mdpi.com
Deuterium Metabolic Imaging (DMI) in Preclinical Research for Spatially Resolved Metabolic Information
Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that allows for the non-invasive, three-dimensional mapping of metabolic pathways in vivo. bruker.comnih.govyale.edu The method involves administering a deuterium-labeled substrate and then detecting the signal from both the substrate and its metabolic products using deuterium MR spectroscopy. yale.edumdpi.com
The key advantages of DMI include the low natural abundance of deuterium (0.015%), which results in a minimal background signal, and its favorable MR characteristics that permit efficient imaging. bruker.comnih.gov In preclinical research, DMI is used to study metabolic changes in various disease models, including cancer and neurological disorders. bruker.comfrontiersin.org For instance, D-[6,6′-2H2]glucose is commonly used to map glycolysis and the TCA cycle, allowing researchers to visualize phenomena like the Warburg effect in tumors. yale.edumdpi.com
While direct DMI studies using gamma-decalactone-d7 are not widely documented, the principles of the technique are applicable. A deuterated precursor to gamma-decalactone could be administered in a preclinical model to study lipid metabolism in specific organs or tissues. This would enable researchers to spatially map the uptake of the precursor and its conversion into gamma-decalactone and other downstream metabolites. Such an approach could provide valuable insights into the spatial dynamics of fatty acid metabolism in both healthy and diseased states. nih.govfrontiersin.org
Theoretical Considerations of Deuterium Isotope Effects Relevant to Gamma Decalactone D7
Impact of Deuterium (B1214612) Substitution on Vibrational and Rotational Energy Levels
The replacement of hydrogen with deuterium primarily affects the vibrational and rotational energy states of the molecule due to the change in mass.
Vibrational Energy Levels: The vibrational frequency of a chemical bond is dependent on the masses of the bonded atoms. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.orgbritannica.com This is because the vibrational energy levels are determined by the reduced mass of the atoms in the bond. libretexts.org Since deuterium is approximately twice as massive as protium, the reduced mass of a C-D bond is greater than that of a C-H bond. libretexts.org This increased mass leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, which can slow down chemical reactions involving the cleavage of this bond. britannica.comnih.gov
The shift in vibrational frequency upon deuteration can be observed using infrared (IR) spectroscopy. The C-H stretching vibrations typically appear in the range of 2850-3000 cm⁻¹, whereas C-D stretching vibrations are found at lower wavenumbers, around 2100-2200 cm⁻¹. This downshift in the spectrum is a direct consequence of the increased mass of deuterium. libretexts.org
Table 1: Theoretical Vibrational Frequency Comparison
| Bond Type | Typical Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch | 2850-3000 |
This table illustrates the expected shift in vibrational frequencies when hydrogen is substituted with deuterium.
Rotational Energy Levels: Similar to vibrational energy, the rotational energy levels of a molecule are also influenced by the mass of its constituent atoms. The moment of inertia of a molecule increases with the substitution of lighter hydrogen atoms with heavier deuterium atoms. ajchem-a.comajchem-a.com An increase in the moment of inertia leads to a decrease in the rotational constants of the molecule. ajchem-a.comajchem-a.com This means that the energy levels for molecular rotation become more closely spaced in the deuterated molecule. These changes can be detected through microwave spectroscopy.
Electronic Structure and Bonding Modifications Induced by Isotopic Exchange
While the Born-Oppenheimer approximation posits that the electronic potential energy surface of a molecule is independent of the nuclear masses, isotopic substitution does induce subtle changes in electronic structure and bonding. cchmc.org
The greater mass of deuterium causes it to have a smaller vibrational amplitude and, consequently, a slightly shorter average bond length for the C-D bond compared to the C-H bond. wikipedia.org This seemingly minor alteration can lead to changes in other molecular properties. For instance, the electron-donating ability of a C-D bond through hyperconjugation is slightly less than that of a C-H bond.
Influence of Deuteration on Solvation Properties and Intermolecular Interactions
The changes in vibrational motion and electronic properties upon deuteration can alter how gamma-decalactone-d7 (B12373647) interacts with solvents and other molecules.
Solvation Properties: Deuterated compounds are often observed to be slightly less polar and have weaker intermolecular interactions than their non-deuterated counterparts. nih.gov The lower vibrational amplitude of the C-D bond can lead to weaker van der Waals interactions. wikipedia.org In the context of solvation, this can translate to a slight decrease in solubility in polar solvents. For instance, some studies have suggested that D₂O is a poorer solvent for biomolecules than H₂O. acs.org This implies that the association between molecules may be more favorable in a deuterated solvent. acs.org
Effects of Deuterium Labeling on Chromatographic Retention Behavior and Separation Efficiency
One of the most practical consequences of deuteration is the observable difference in chromatographic behavior between a compound and its deuterated analog.
Chromatographic Retention Behavior: In reversed-phase high-performance liquid chromatography (HPLC), it is a common observation that deuterated compounds elute slightly earlier than their non-deuterated counterparts. acs.orgresearchgate.net This phenomenon, often referred to as the "chromatographic deuterium effect," is attributed to the weaker intermolecular interactions between the deuterated analyte and the nonpolar stationary phase. acs.org The slightly lower lipophilicity of deuterated compounds, resulting from the aforementioned changes in bond polarizability and van der Waals forces, leads to a reduced affinity for the stationary phase and thus a shorter retention time. researchgate.net
Conversely, in normal-phase chromatography, the interactions with a polar stationary phase can be different, and the elution order may vary. oup.com The magnitude of the isotopic separation is influenced by the number and position of the deuterium atoms in the molecule, as well as the specific chromatographic conditions. researchgate.netnih.gov
Separation Efficiency: The ability to separate isotopologues chromatographically highlights the tangible impact of deuterium substitution. nih.gov The separation factor, which is a measure of the relative retention of two compounds, is typically small for isotopologues, necessitating highly efficient chromatographic systems for their resolution. iaea.org The difference in retention times can be exploited in analytical methods, but it can also pose a challenge when using deuterated compounds as internal standards in quantitative analysis, as it may lead to differential matrix effects. acs.orgoup.com
Table 2: Illustrative Chromatographic Isotope Effect
| Compound | Retention Time (min) | Retention Factor (k) |
|---|---|---|
| gamma-Decalactone (B1670016) | 10.25 | 4.13 |
This is a hypothetical data table illustrating the typical earlier elution of a deuterated compound in reversed-phase chromatography.
Emerging Research Directions and Future Prospects for Deuterated Gamma Decalactone
Development of Novel and More Efficient Deuteration Methodologies for Complex Chiral Lactones
The synthesis of deuterated compounds, particularly those with complex stereochemistry like gamma-decalactone (B1670016), is an evolving field. rsc.org Traditional methods often involve multi-step syntheses, which can be time-consuming and result in low yields. Recent research has focused on developing more direct and efficient deuteration techniques.
Recent breakthroughs in this area include the use of organophotocatalysis for the selective deuteration of C-H bonds adjacent to heteroatoms, utilizing D₂O as the deuterium (B1214612) source. nih.gov This method offers high regioselectivity and excellent deuterium incorporation under mild conditions. Additionally, advancements in hydrogen isotope exchange (HIE) reactions, facilitated by novel catalysts, are providing more accessible routes to deuterated organic molecules. researchgate.net For chiral molecules like lactones, enantioselective synthesis of deuterated compounds is being achieved through dynamic kinetic resolution of racemic starting materials. nih.gov A study on the regioselective synthesis of deuterated 4-alkyl-γ-lactones highlighted methods to introduce deuterium atoms at specific positions within the lactone ring to maximize sensitivity in stable isotope dilution assays. massey.ac.nz
These emerging methodologies promise to streamline the synthesis of gamma-decalactone-d7 (B12373647) and other complex deuterated lactones, making them more readily available for research and analytical applications.
Integration of Gamma-Decalactone-d7 Research with Advanced Omics Technologies (e.g., Fluxomics, Spatial Metabolomics)
Stable isotope-labeled compounds like gamma-decalactone-d7 are integral to the advancement of "omics" technologies, which aim to characterize and quantify pools of biological molecules. In metabolomics, deuterated standards are crucial for accurate quantification of metabolites in complex biological samples. silantes.com
One of the most powerful applications of stable isotope labeling is in metabolic flux analysis (MFA). creative-proteomics.comnih.govnih.gov By introducing a labeled substrate into a biological system, researchers can trace the metabolic fate of the label and quantify the rates of metabolic pathways. nih.gov While gamma-decalactone-d7 itself is primarily used as an internal standard, the principles of stable isotope labeling it represents are central to fluxomics. Future research could explore the metabolic pathways leading to the formation of gamma-decalactone in various organisms by using precursors labeled with stable isotopes.
Furthermore, the burgeoning field of spatial metabolomics, which maps the distribution of metabolites within tissues, relies heavily on high-sensitivity analytical techniques where deuterated standards are essential for accurate quantification. nih.gov The use of gamma-decalactone-d7 and other deuterated standards will be critical in obtaining precise spatial maps of metabolites, providing deeper insights into cellular function and disease.
Application of Computational Chemistry and Machine Learning in Predicting Deuteration Outcomes and Isotope Effects
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches are being applied to predict the outcomes of deuteration reactions and to understand the kinetic isotope effects (KIEs) that arise from substituting hydrogen with deuterium. digitellinc.comresearchgate.netacs.org
Theoretical calculations can now be used to elucidate the mechanisms behind the functional improvements seen in some deuterated molecules. fugaku100kei.jp Machine learning models are being developed to predict isotopic distributions in precipitation and methane, demonstrating the potential for these techniques to be applied to more complex organic molecules. researchgate.netpnas.orgresearchgate.netnih.govnih.gov For instance, machine learning force fields can be used to efficiently generate a large number of trajectories for KIE estimations, providing results that align well with experimental data. digitellinc.com
Software tools are also emerging to aid in the analysis of deuterated compounds. For example, "DGet!" is an open-source calculator for determining the deuterium content of molecules from mass spectrometry data. researchgate.netansto.gov.au Other software, such as "DEER-PREdict" and "DeuteRater," are designed for more specific applications in structural biology and proteomics. nih.govoup.com The continued development of these computational tools will accelerate the design of deuteration strategies and the interpretation of experimental data.
Standardization and Interlaboratory Harmonization of Deuterated Standard Usage in Global Research
The use of deuterated internal standards is a cornerstone of quantitative analysis by mass spectrometry. texilajournal.com These standards are essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of measurements. clearsynth.com However, the use of deuterated standards is not without its challenges. Potential issues include the loss of deuterium in solution or during mass spectrometric analysis, as well as chromatographic shifts relative to the unlabeled analyte. hilarispublisher.comresearchgate.net
To ensure the reliability and comparability of data across different laboratories, there is a growing need for the standardization and interlaboratory harmonization of deuterated standard usage. This includes establishing best practices for the selection, handling, and application of these standards. texilajournal.com International guidelines and proficiency testing programs can help to ensure that results from different laboratories are consistent and reliable. The development of certified reference materials for deuterated standards would also be a significant step towards achieving global harmonization.
Exploration of Novel Analytical and Mechanistic Research Applications for Deuterated Lactones Beyond Current Paradigms
The unique properties of deuterated compounds are opening up new avenues of research beyond their traditional use as internal standards. In pharmaceutical research, selective deuteration of drug molecules is being explored as a strategy to improve their metabolic stability and pharmacokinetic profiles. nih.govmusechem.com The substitution of hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of enzymatic degradation, leading to a longer drug half-life. nih.gov
Deuterated compounds are also valuable tools for elucidating reaction mechanisms. researchgate.net The kinetic isotope effect, which is the change in reaction rate upon isotopic substitution, can provide detailed information about the rate-determining step of a reaction. researchgate.netacs.org By studying the KIEs for reactions involving lactones, researchers can gain a deeper understanding of their chemical reactivity.
Future applications of deuterated lactones could include their use as probes to study protein-ligand interactions, as tracers to investigate environmental and ecological processes, and as building blocks for the synthesis of novel bioactive molecules. silantes.com The continued exploration of the unique properties of these compounds is likely to lead to exciting new discoveries in a wide range of scientific disciplines.
Q & A
Q. What are the primary applications of gamma-decalactone-d7 in analytical chemistry, and how is it methodologically integrated into studies?
Gamma-decalactone-d7 is widely used as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated gamma-decalactone in complex matrices. Methodologically, researchers should prepare calibration curves using known ratios of deuterated and non-deuterated compounds, ensuring isotopic purity (>98%) to avoid signal overlap. Proper validation includes testing for matrix effects and recovery rates .
Q. What synthetic routes are employed for deuteration of gamma-decalactone, and what are their advantages?
Common synthetic routes include:
- Chemical synthesis : Deuterium incorporation via catalytic hydrogenation using deuterium gas (D₂) or deuterated reagents (e.g., D₂O) under controlled conditions.
- Biosynthetic methods : Microbial β-oxidation of deuterated ricinoleic acid precursors in Yarrowia lipolytica, leveraging genetic modifications to enhance yield . Advantages of chemical synthesis include scalability, while biosynthetic routes offer enantiomeric specificity.
Q. How should researchers handle and store gamma-decalactone-d7 to ensure stability and safety?
- Storage : Keep in sealed, light-resistant containers at -20°C to prevent degradation.
- Safety protocols : Use PPE (gloves, goggles), ensure adequate ventilation, and avoid contact with strong acids/bases due to flammability (flash point: 113°C) and respiratory irritation risks .
Q. What analytical techniques are critical for verifying the isotopic purity of gamma-decalactone-d7?
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., C-7).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion clusters (e.g., [M+D]⁺ vs. [M+H]⁺) and rule out isotopic impurities .
Q. How can gamma-decalactone-d7 be used to improve reproducibility in flavor and fragrance research?
As an internal standard, it corrects for matrix effects and instrument variability during quantification. Researchers should spike samples with a fixed concentration of gamma-decalactone-d7 before extraction and normalize peak areas against the deuterated standard .
Advanced Research Questions
Q. What experimental controls are essential when studying isotopic effects in gamma-decalactone-d7 metabolism?
Q. How can kinetic isotope effects (KIEs) influence the interpretation of gamma-decalactone-d7 degradation pathways?
Deuterium substitution at C-7 may alter bond dissociation energies, slowing enzymatic β-oxidation rates. Researchers should compare turnover rates (kcat/KM) between deuterated and non-deuterated substrates using LC-MS/MS to quantify intermediate metabolites .
Q. What strategies optimize the isotopic purity of gamma-decalactone-d7 during microbial biosynthesis?
- Precursor engineering : Use deuterated ricinoleic acid with >99% isotopic enrichment.
- Gene knockout : Disrupt POX1-6 genes in Yarrowia lipolytica to block premature β-oxidation and enhance lactone yield .
- Fed-batch fermentation : Maintain deuterated precursor levels to minimize unlabeled byproducts.
Q. How should researchers address discrepancies in quantification when using gamma-decalactone-d7 as an internal standard?
- Calibration checks : Re-validate standard curves with fresh dilutions to account for degradation.
- Matrix-matched standards : Prepare standards in sample-matched matrices to correct for ion suppression.
- Cross-validation : Compare results with alternative methods (e.g., solid-phase microextraction) .
Q. What are the limitations of using gamma-decalactone-d7 in tracing metabolic pathways in vivo?
- Isotopic dilution : Endogenous production of non-deuterated gamma-decalactone may dilute the signal.
- Compartmentalization : Deuterated compounds may partition differently in lipid bilayers, affecting bioavailability.
- Analytical sensitivity : Low-abundance metabolites may fall below detection limits, requiring enrichment protocols .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
